N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(benzylthio)acetamide
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Overview
Description
N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(benzylthio)acetamide is a complex organic compound that features a benzofuran moiety, a piperidine ring, and a benzylthioacetamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(benzylthio)acetamide typically involves multi-step organic reactions:
Formation of Benzofuran-2-carbonyl Chloride: Benzofuran is reacted with thionyl chloride to form benzofuran-2-carbonyl chloride.
Piperidine Derivative Formation: Piperidine is reacted with benzofuran-2-carbonyl chloride to form 1-(benzofuran-2-carbonyl)piperidine.
Thioacetamide Formation: Benzyl chloride is reacted with thioacetamide to form benzylthioacetamide.
Final Coupling Reaction: The piperidine derivative is then coupled with benzylthioacetamide under basic conditions to form the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The benzofuran and piperidine rings can undergo various substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenation reagents, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzofuran and piperidine derivatives.
Scientific Research Applications
N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(benzylthio)acetamide may have applications in:
Medicinal Chemistry: Potential as a lead compound for drug development due to its complex structure and potential biological activity.
Biological Studies: Used in studies to understand its interaction with biological targets.
Chemical Biology: As a probe to study biochemical pathways.
Industrial Chemistry: Potential use as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action would depend on its specific biological target. Generally, compounds with such structures can interact with enzymes, receptors, or ion channels, modulating their activity. The benzofuran moiety might interact with aromatic residues in proteins, while the piperidine ring could enhance binding affinity.
Comparison with Similar Compounds
Similar Compounds
- N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(methylthio)acetamide
- N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(ethylthio)acetamide
Uniqueness
The presence of the benzylthio group in N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(benzylthio)acetamide may confer unique biological properties compared to its analogs with different thio groups. This could affect its binding affinity, selectivity, and overall biological activity.
Properties
IUPAC Name |
N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-2-benzylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3S/c27-23(17-30-16-19-6-2-1-3-7-19)25-15-18-10-12-26(13-11-18)24(28)22-14-20-8-4-5-9-21(20)29-22/h1-9,14,18H,10-13,15-17H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABAAHYLEBJGJLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CSCC2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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